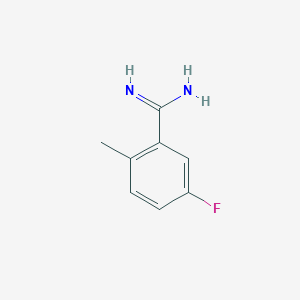

5-Fluoro-2-methylbenzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

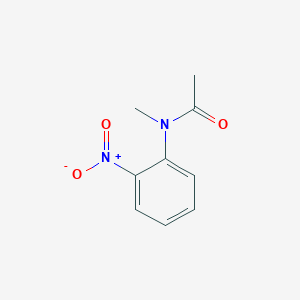

The molecular structure of 5-fluoro-2-methylbenzimidamide has been determined through quantum mechanical calculations aided by Density Functional Theory (DFT) theory . The geometrical parameters such as bond length, bond angle, and dihedral angle are predicted by using the DFT levels employing B3LYP method with 6-311++G (d, p), cc-pvdz, and Aug-cc-pvdz as basis sets .Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

5-Fluoro-2-methylbenzimidamide derivatives have been explored for their potential in treating cancer. The fluorine atom’s high electronegativity and small size can increase the potency and selectivity of anticancer drugs . For instance, fluorinated pyrimidines, which share a similar fluorine substitution, are used in medications like 5-Fluorouracil (5-FU) to treat various malignancies due to their broad antitumor activity .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s derivatives are studied for their ability to inhibit enzymes like α-glucosidase . This inhibition is crucial in controlling postprandial hyperglycemia, making these derivatives valuable for diabetes research and potential therapeutic applications.

Pharmacology: Drug Metabolism and Bioavailability

The compound’s role in pharmacology could be significant in understanding the metabolism and oral bioavailability of drugs. For example, 5-FU, a related compound, has been extensively studied for its pharmacokinetics, which could provide insights into optimizing drug delivery and efficacy for compounds like 5-Fluoro-2-methylbenzimidamide .

Agriculture: Pesticide Development

While direct references to 5-Fluoro-2-methylbenzimidamide in agriculture are limited, the study of similar fluorinated compounds in the development of pesticides is ongoing. These studies focus on the impacts of such chemicals on soil microorganisms and vegetation, which could be relevant for 5-Fluoro-2-methylbenzimidamide if used in agricultural settings .

Environmental Science: Pollution Control

The environmental applications of 5-Fluoro-2-methylbenzimidamide could include pollution control. Its derivatives might be used to understand the behavior of pollutants and their breakdown products in the environment, contributing to cleaner production and waste management practices.

Industrial Chemistry: Material Synthesis

In industrial chemistry, 5-Fluoro-2-methylbenzimidamide could be used in the synthesis of new materials. Its derivatives might offer unique properties that are beneficial for creating advanced materials with specific applications in various industries .

Safety and Hazards

The safety data sheet for a related compound, 5-fluoro-2-methylbenzoic acid, indicates that it may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name |

5-fluoro-2-methylbenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H3,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTHLHHSUAXNEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394470 |

Source

|

| Record name | 5-fluoro-2-methylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methylbenzimidamide | |

CAS RN |

885956-82-1 |

Source

|

| Record name | 5-fluoro-2-methylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethanamine](/img/structure/B1306885.png)